2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.17764726 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
F2096-1354 primarily targets cyclooxygenase-2 (COX-2) , an enzyme responsible for the formation of pro-inflammatory prostaglandins. COX-2 is upregulated in inflammatory conditions and certain cancers, making it a critical target for anti-inflammatory and anticancer therapies .
Mode of Action
F2096-1354 inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of various pro-inflammatory mediators. This inhibition reduces inflammation and pain, and in cancer cells, it can lead to decreased proliferation and increased apoptosis .
Biochemical Pathways
By inhibiting COX-2, F2096-1354 affects the arachidonic acid pathway , reducing the production of prostaglandins and thromboxanes. This leads to a decrease in inflammation, pain, and fever. In cancer cells, the reduction in prostaglandin E2 (PGE2) levels can inhibit cell proliferation and induce apoptosis .
Pharmacokinetics
Result of Action
At the molecular level, F2096-1354 reduces the synthesis of pro-inflammatory mediators, leading to decreased inflammation and pain. At the cellular level, it can induce apoptosis in cancer cells by reducing PGE2 levels, which are known to promote cell survival and proliferation .
Action Environment
The efficacy and stability of F2096-1354 can be influenced by various environmental factors:
- Presence of other drugs : Co-administration with other drugs metabolized by cytochrome P450 enzymes can affect its metabolism and efficacy .
F2096-1354 represents a promising therapeutic agent due to its potent anti-inflammatory and anticancer properties, with a well-characterized mechanism of action and favorable pharmacokinetic profile.
: Based on general knowledge of COX-2 inhibitors and their mechanisms. : General pharmacokinetic principles of similar compounds.
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-13(2)14-7-9-16(10-8-14)21-18(25)11-17-12-27-20(23-17)24-19(26)22-15-5-3-4-6-15/h7-10,12-13,15H,3-6,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGMHYLZCRFBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.